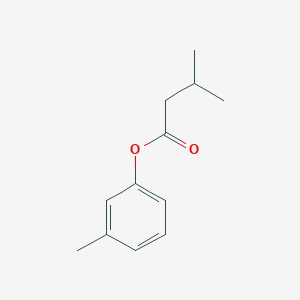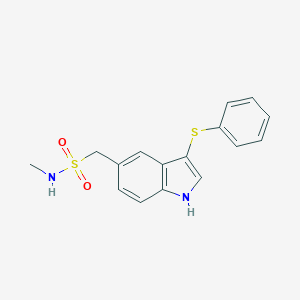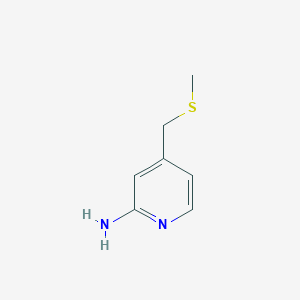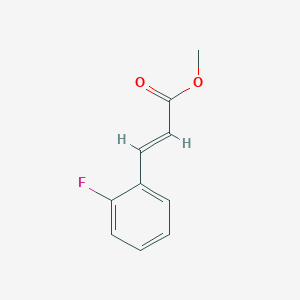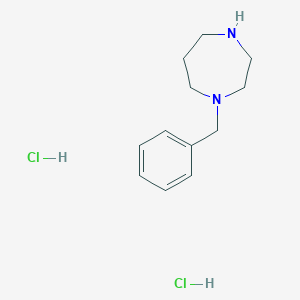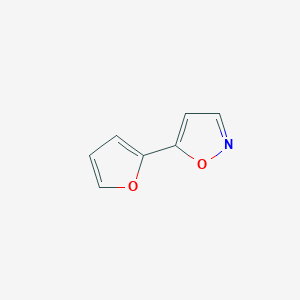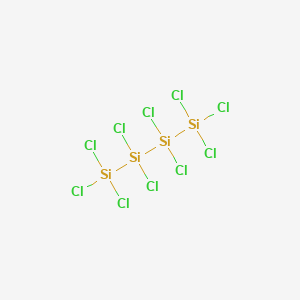
Tetrasilane, decachloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasilane, decachloro- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a colorless liquid with a molecular formula of Si4Cl10. This compound is used in various fields of research, including material science, nanotechnology, and organic chemistry.
科学研究应用
Tetrasilane, decachloro- has been used in various scientific research applications, including material science, nanotechnology, and organic chemistry. It is used as a precursor for the synthesis of silicon-based materials, including silicon carbide and silicon nitride. These materials have high hardness, thermal stability, and electrical conductivity, making them useful in the semiconductor industry.
Tetrasilane, decachloro- has also been used in the synthesis of silicon nanoparticles, which have potential applications in drug delivery, imaging, and sensing. Additionally, this compound has been used in the synthesis of organosilicon compounds, which have applications in the production of silicone polymers and resins.
作用机制
The mechanism of action of tetrasilane, decachloro- is not well understood. However, it is believed that this compound undergoes hydrolysis in the presence of water to produce silicic acid and hydrochloric acid. The silicic acid can then react with other compounds to form silicon-based materials.
生化和生理效应
There is limited information available on the biochemical and physiological effects of tetrasilane, decachloro-. However, it is known that this compound is highly reactive and can cause skin and eye irritation upon contact. It is also toxic if ingested or inhaled and can cause respiratory distress.
实验室实验的优点和局限性
Tetrasilane, decachloro- has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high yields and purity. Additionally, it is highly reactive and can be used as a precursor for the synthesis of various silicon-based materials.
However, there are also limitations to the use of tetrasilane, decachloro- in laboratory experiments. It is highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken. Additionally, it is highly reactive and can react with other compounds in unexpected ways, making it difficult to control reactions.
未来方向
There are several future directions for the use of tetrasilane, decachloro- in scientific research. One area of interest is the synthesis of silicon-based materials for use in the semiconductor industry. Additionally, there is potential for the use of this compound in the synthesis of silicon nanoparticles for use in drug delivery, imaging, and sensing.
Another area of interest is the use of tetrasilane, decachloro- in the synthesis of organosilicon compounds for use in the production of silicone polymers and resins. Additionally, there is potential for the use of this compound in the development of new materials with unique properties and applications.
In conclusion, tetrasilane, decachloro- is a chemical compound with unique properties and potential applications in various fields of scientific research. While there are limitations to its use in laboratory experiments, it has several advantages and is an important precursor for the synthesis of silicon-based materials. As research in this area continues, there is potential for the development of new materials and applications for this compound.
合成方法
Tetrasilane, decachloro- can be synthesized by reacting silicon tetrachloride (SiCl4) with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
SiCl4 + 4LiAlH4 → Si4Cl10 + 4LiCl + 4AlH3
This method of synthesis is widely used in the laboratory and has been optimized for high yields and purity.
属性
CAS 编号 |
13763-19-4 |
|---|---|
产品名称 |
Tetrasilane, decachloro- |
分子式 |
Cl10Si4 |
分子量 |
466.9 g/mol |
IUPAC 名称 |
trichloro-[dichloro-[dichloro(trichlorosilyl)silyl]silyl]silane |
InChI |
InChI=1S/Cl10Si4/c1-11(2,3)13(7,8)14(9,10)12(4,5)6 |
InChI 键 |
MSQITEWLCPTJBF-UHFFFAOYSA-N |
SMILES |
[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
规范 SMILES |
[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
其他 CAS 编号 |
13763-19-4 |
Pictograms |
Corrosive |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)
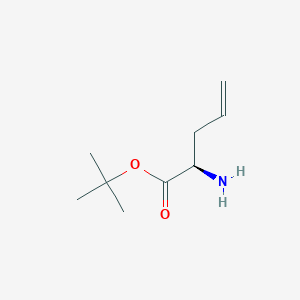
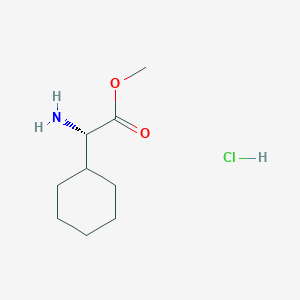
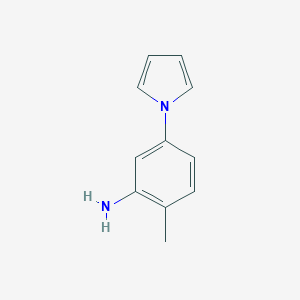
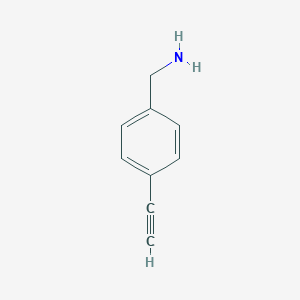
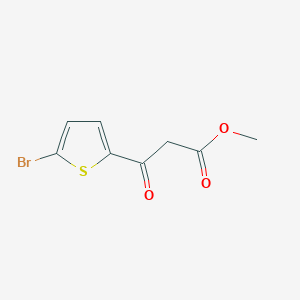
![Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B170257.png)
![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)
